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Compound of Interest

Compound Name: MU1742

Cat. No.: B10856059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the initial biological and

pharmacological assessment of MU1742, a potent and selective chemical probe for Casein

Kinase 1 delta (CK1δ) and epsilon (CK1ε). MU1742 serves as a critical research tool for

elucidating the complex roles of these kinases in various cellular processes. This guide details

its mechanism of action, summarizes its biochemical and cellular activity, and outlines the

experimental protocols used for its characterization.

Executive Summary
MU1742 is a high-quality chemical probe that demonstrates exceptional kinome-wide selectivity

and potent inhibitory activity against CK1δ and CK1ε.[1] Developed as a tool for biomedical

research, it also exhibits high potency in cell-based assays and possesses a suitable

pharmacokinetic (PK) profile for in vivo studies in animal models.[1][2] At elevated

concentrations, MU1742 can also effectively inhibit the CK1α isoform, making it a valuable

asset for studying the distinct and overlapping functions of these crucial kinases.[2][3] This

guide consolidates the key data and methodologies from its initial assessment. A structurally

similar but inactive compound, MU2027, is available as a negative control for experiments.[1]
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Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are integral regulators of

numerous cellular signaling pathways critical for growth, development, and homeostasis.[2][4]

The CK1 family, which includes isoforms α, δ, ε, and γ, plays a pivotal role in the Wnt,

Hedgehog (Hh), and Hippo signaling pathways.[1][2][4]

The primary mechanism of action for MU1742 is the direct inhibition of the kinase activity of

CK1δ and CK1ε. By targeting these isoforms, MU1742 can modulate downstream signaling

events. For instance, in the canonical Wnt/β-catenin pathway, CK1α is known to initiate the

degradation of β-catenin by phosphorylating it at Serine 45.[5] This "priming" phosphorylation

allows for subsequent phosphorylation by GSK3, leading to ubiquitination and proteasomal

degradation. Inhibition of CK1 isoforms by MU1742 can disrupt this process, leading to the

stabilization and accumulation of β-catenin.[1][4] This modulation of Wnt signaling by MU1742
has been confirmed using a TopFlash reporter system.[1]
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Caption: Inhibition of the Wnt/β-catenin signaling pathway by MU1742.
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Quantitative Data Presentation
The biological activity of MU1742 has been quantified through various biochemical and cellular

assays. The data is summarized in the tables below.

Table 1: In Vitro Potency of MU1742 Against CK1
Isoforms
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the

concentration of MU1742 required to inhibit 50% of the kinase activity in vitro.

Target Kinase IC50 (nM)

CK1δ 6.1

CK1α1 7.2

CK1ε 27.7

CK1α1L 520

Data sourced from biochemical assays

performed by Reaction Biology at 10 µM ATP

concentration.[1][4]

Table 2: Cellular Target Engagement of MU1742 in
HEK293 Cells
This table shows the half-maximal effective concentration (EC50) from NanoBRET™ assays,

which measures target engagement within intact cells.
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Target Kinase Cellular EC50 (nM)

CK1δ 47

CK1ε 220

CK1α1 3500

Data demonstrates potent cellular activity

against CK1δ and CK1ε, with significantly lower

potency against CK1α in a cellular context.[4]

Table 3: Kinome-wide Selectivity Profile
A comprehensive screening was performed to assess the selectivity of MU1742.

Parameter Result

Kinases Screened 415

MU1742 Concentration 1 µM

Key Finding

Only CK1 kinases were strongly inhibited. No

off-targets were observed with residual activity

below 40%.[1][4]

Table 4: In Vivo Pharmacokinetics (PK) in Mice
The suitability of MU1742 for in vivo use was confirmed through pharmacokinetic studies.
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Parameter Value

Animal Model Mouse

Administration Route Per Oral (PO)

Dose 20 mg/kg (formulated as .2HCl salt)

Oral Bioavailability (F) 57%

The compound was well-tolerated at doses up

to 100 mg/kg and exhibited a favorable PK

profile.[1][4]

Experimental Protocols
Detailed methodologies were employed to ensure a thorough characterization of MU1742.

Kinome-wide Selectivity Screening
To determine its specificity, MU1742 was tested at a concentration of 1 µM against a panel of

415 different protein kinases.[1][4] This service, performed by Reaction Biology, measures the

residual activity of each kinase in the presence of the inhibitor. A high residual activity indicates

weak or no inhibition, while low residual activity signifies potent inhibition. The results

demonstrated that MU1742 is exceptionally selective for CK1 isoforms.[1]

In Vitro IC50 Determination
The in vitro potency of MU1742 was assessed using a biochemical kinase assay, also

conducted by Reaction Biology.[1]

Principle: Recombinant human CK1 isoforms (CK1α, CK1δ, CK1ε) were incubated with a

specific substrate and ATP (at a concentration of 10 µM).

Procedure: A range of MU1742 concentrations were added to the reactions to determine the

level of inhibition.

Readout: The amount of phosphorylated substrate was quantified, and the results were used

to calculate IC50 values. The common off-target kinase p38α was also tested to confirm
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selectivity.[1]

Cellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay was used to confirm

that MU1742 could engage its target kinases inside living cells.[1]

Principle: HEK293 cells were engineered to express CK1 isoforms fused to a NanoLuc®

luciferase. A fluorescent tracer that binds to the kinase's ATP pocket was then added to the

cells. When the tracer is bound, its fluorescence is excited by the luciferase energy transfer

(BRET).

Procedure: Cells were treated with varying concentrations of MU1742. As MU1742 enters

the cell and binds to the target kinase, it displaces the fluorescent tracer, causing a decrease

in the BRET signal.

Readout: The reduction in BRET signal was measured to quantify the potency (EC50) of

MU1742 for each isoform in a cellular environment.[1][5]
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Caption: Experimental workflow for the biological characterization of MU1742.
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To further confirm the cellular activity and mechanism of MU1742, several additional assays

were performed.[1][4]

Western Blotting: The inhibition of CK1δ/ε was monitored by observing changes in the

phosphorylation of downstream substrates. This included analyzing the phosphorylation-

dependent mobility shift of Dishevelled-3 (DVL3) and the stabilization of β-catenin as a

readout for CK1α inhibition.[1][4]

TopFlash Reporter Assay: This luciferase-based assay was used to quantify the activity of

the Wnt/β-catenin signaling pathway. Inhibition of CK1 by MU1742 was shown to modulate

the pathway's activity, confirming its mechanism.[1][4]

Trans-well Migration Assay: The functional effect of MU1742 on cell behavior was assessed

by measuring its ability to inhibit the chemotaxis (directed migration) of leukemic cells toward

the chemokine CCL19.[1]

Cytotoxicity Assay: The general toxicity of MU1742 was evaluated in JURKAT and HEK293

cell lines using an Alamar Blue assay. No significant cytotoxic effects were observed at

concentrations up to 10 µM over a 24-hour period.[1][4]

In Vivo Studies
The suitability of MU1742 for in vivo applications was established through pharmacokinetic and

pharmacodynamic studies in mice.

Pharmacokinetics (PK): After a single oral dose of 20 mg/kg, the plasma concentrations of

MU1742 were measured over time to determine key PK parameters, including its oral

bioavailability of 57%.[1][4]

Pharmacodynamics (PD): To demonstrate that MU1742 could engage its target in vivo, the

phosphorylation of DVL2 was measured in lung tissue samples after oral administration of

the compound (100 mg/kg), confirming target engagement in a living organism.[1]

Conclusion
The initial biological assessment of MU1742 establishes it as a potent, highly selective, and

versatile chemical probe for the CK1δ and CK1ε kinases. It demonstrates excellent activity in
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both biochemical and cellular assays, with a well-defined mechanism of action in the Wnt

signaling pathway. Furthermore, its favorable pharmacokinetic properties enable its use in in

vivo studies, providing a crucial tool for researchers to investigate the physiological and

pathological roles of CK1 signaling. The availability of a validated negative control, MU2027,

further enhances the rigor of experiments conducted with this probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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